2-(Bromomethyl)-1,4-dihydroquinolin-4-one
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Overview
Description
2-(Bromomethyl)-1,4-dihydroquinolin-4-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromomethyl group attached to the quinoline core, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,4-dihydroquinolin-4-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,4-dihydroquinolin-4-one using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous reagent handling .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Quinoline N-oxides.
- Tetrahydroquinoline derivatives.
Scientific Research Applications
2-(Bromomethyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,4-dihydroquinolin-4-one is primarily related to its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to the inhibition of key enzymes or disruption of cellular processes. The quinoline core may also interact with specific receptors or enzymes, modulating their activity and affecting various signaling pathways .
Comparison with Similar Compounds
2-(Chloromethyl)-1,4-dihydroquinolin-4-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Methyl)-1,4-dihydroquinolin-4-one: Lacks the halogen substituent, resulting in different reactivity.
2-(Bromomethyl)-1,3-dioxolane: Contains a different heterocyclic core but shares the bromomethyl functional group.
Uniqueness: 2-(Bromomethyl)-1,4-dihydroquinolin-4-one is unique due to the presence of both the bromomethyl group and the quinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-(bromomethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7/h1-5H,6H2,(H,12,13) |
InChI Key |
PZQDTOBDTDKZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CBr |
Origin of Product |
United States |
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